8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-chloro-4-hydroxyquinoline with 2-(trifluoromethyl)aniline in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvents like acetonitrile or tetrahydrofuran, and catalysts to facilitate the reaction. The process is often scaled up in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
8-chloro-4-hydroxy-N-[2-(trifluoromethyl)phenyl]quinoline-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
8-chloro-4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c18-12-6-3-4-9-14(12)22-8-10(15(9)24)16(25)23-13-7-2-1-5-11(13)17(19,20)21/h1-8H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQQDJRMYYRBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.